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Computational Workflow for DMNA EXxcited
State Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dimethylnitramine

CAS No.: 4164-28-7

Cat. No.: S581552

The following diagram outlines the key steps for performing SAC/SAC-CI calculations on

dimethylnitramine, from initial setup to the final analysis of its electronic states.
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Detailed Computational Protocols

Here are the detailed methodologies for the key steps identified in the workflow.

Geometry Optimization Protocol

The process begins with determining the ground-state equilibrium structure [1].
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e Objective: Obtain a reliable minimum-energy structure for all subsequent calculations.
e Method: Density Functional Theory (DFT).
e Functional: B3LYP.
¢ Basis Set: 6-31+G(d,p).
o Key Steps:
o Optimize the molecular geometry without symmetry constraints.
o Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no
imaginary frequencies).
e Expected Outcome: The geometry should converge to a Cs-symmetric structure. Key parameters to
check include the N-N bond length and the O-N-O bond angle [1].

SACISAC-CI Calculation Protocol

This is the core step for computing excited and ionized states [1].

e Objective: Calculate vertical excitation energies, oscillator strengths (for singlets), and relative
ionization intensities.
e Method: SAC for the ground state and SAC-CI for excited and ionized states.
e Basis Set: The protocol in the search results used a large basis set, but for practicality, a correlation-
consistent basis set (e.g., cc-pVTZ) is a common and robust choice.
o Key Steps:
o Using the optimized ground-state geometry, calculate the first eight singlet and ionized states,
and the first six triplet states of both A" and A" symmetry.
o Compute oscillator strengths (f) for singlet-singlet transitions.
o Compute monopole intensities for ionization peaks.
e Advanced Tip: For larger molecules, the Frozen Natural Orbital (FNO) method can truncate the
virtual space, significantly reducing computational cost while maintaining high accuracy (e.g., >90% of
correlation energy) [2].

Validation and Assignment Protocol

The final step is to validate the computational results against experimental data [1] [3].

¢ Objective: Assign the calculated states to experimental spectral features.
e UV Spectrum Assignment:
o Compare calculated vertical excitation energies and oscillator strengths to the experimental UV
absorption spectrum.
o The most intense transition in DMNA is expected around 5.97 eV [3].
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¢ lonization Spectrum Assignment:
o Compare calculated vertical ionization energies (VIES) and monopole intensities to a
photoelectron spectrum.
o For nitrosamines (structurally similar), the DFT-based method APBEO(SAOP) has shown a
typical mean absolute deviation from experiment of 0.1 to 0.2 eV for VIEs, which is a good
benchmark for expected accuracy [3].

Summary of Key Computational Data

The table below summarizes the primary targets and outcomes for SAC/SAC-CI calculations on DMNA.

Calculation . . L

T ; Key Properties Calculated Experimental Benchmark / Application
arge

Singlet Excited Vertical Excitation Energy, Assignment of UV absorption bands (e.qg.,

States Oscillator Strength (f) intense band at ~5.97 eV) [1] [3].

Triplet Excited Vertical Excitation Energy Understanding photodecomposition pathways

States and energy transfer [1].

lonized States Vertical lonization Energy (VIE), Assignment of photoelectron spectra [1].

Monopole Intensity
Ground State Equilibrium Geometry (N-N, N- Provides the initial structure for excited-state

O bond lengths, etc.) calculations [1].

Important Considerations for Researchers

e Method Selection for lonization Energies: While SAC-CI is powerful, the APBEO(SAOP)/et-pVQZ
method has also been demonstrated to be highly reliable for predicting valence ionization energies of
related molecules, with mean absolute deviations of 0.1-0.2 eV from experiment [3]. This can be a
valuable cross-validation method.

¢ Basis Set Truncation for Larger Systems: When studying larger nitramines like RDX, the
computational cost of CCSD(T) (a related high-level method) can be prohibitive. The Frozen Natural
Orbital (FNO) approach allows for the truncation of up to 50% of the virtual space while retaining
~90-95% of the correlation energy, making such studies feasible [2].
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e State Character: The excited and ionized states of DMNA often involve significant configuration
mixing, meaning they are not well-described by a single electron transition. Analysis of the SAC-CI
wavefunctions is crucial for a correct interpretation [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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